1-{1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Description
This compound is a piperidine-piperazine hybrid featuring a 5-methylthiophen-2-ylmethyl group on the piperidine ring and a 6-(trifluoromethyl)pyridin-2-yl substituent on the piperazine moiety. Such structural motifs are common in medicinal chemistry due to their ability to modulate receptor binding and pharmacokinetic properties. The thiophene and trifluoromethylpyridine groups enhance lipophilicity and metabolic stability, which are critical for central nervous system (CNS) penetration and sustained biological activity .
Properties
IUPAC Name |
1-[1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N4S/c1-16-5-6-18(29-16)15-26-9-7-17(8-10-26)27-11-13-28(14-12-27)20-4-2-3-19(25-20)21(22,23)24/h2-6,17H,7-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIDKRUDHOGJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine (CAS Number: 2742011-83-0) is a novel piperazine derivative with potential pharmacological applications. This article reviews its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and any relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 323.5 g/mol. The structural characteristics include:
- Piperidine and piperazine moieties that may contribute to its biological activity.
- Trifluoromethyl and thiophene groups , which are known to enhance lipophilicity and bioactivity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial properties : Many piperazine derivatives show efficacy against various bacterial strains.
- Antitumor activity : Compounds with similar scaffolds have been linked to inhibition of tumor growth through different mechanisms, including apoptosis induction and cell cycle arrest.
- Neuropharmacological effects : Some derivatives influence neurotransmitter systems, potentially acting as anxiolytics or antidepressants.
Antimicrobial Activity
A study investigating the antibacterial properties of piperazine derivatives revealed that compounds with similar structural features exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The mechanism often involves targeting bacterial phosphopantetheinyl transferases (PPTases), essential for bacterial viability .
Antitumor Activity
Research on related piperazine compounds has shown promising results in cancer models. For instance, derivatives have demonstrated cytotoxic effects on various cancer cell lines, including breast cancer cells, through mechanisms such as apoptosis and disruption of metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be correlated with its structural components:
- Piperidine and piperazine rings : Essential for maintaining the compound's interaction with biological targets.
- 5-Methylthiophenyl group : Enhances binding affinity due to its electron-donating properties.
- Trifluoromethyl group : Increases lipophilicity, potentially improving membrane permeability.
Case Studies
- Antibacterial Efficacy : A comparative study on various piperazine derivatives showed that those with trifluoromethyl substitutions had enhanced antibacterial activity against gram-positive bacteria .
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that the compound induced significant cytotoxic effects in MCF-7 breast cancer cells, with a notable increase in apoptosis markers when combined with traditional chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Pharmacological and Functional Insights
Receptor Affinity :
- The 6-(trifluoromethyl)pyridin-2-yl group in the target compound is associated with high affinity for aminergic receptors (e.g., dopamine D2, serotonin 5-HT1A), as seen in analogs like PAPP (D2 Ki = 12 nM) .
- BCTC’s 3-chloropyridin-2-yl moiety confers potent VR1 antagonism (IC50 = 35 nM), highlighting the role of halogenated pyridines in ion channel modulation .
Metabolic Stability :
- The tetrahydro-2H-pyran-4-yl substituent in the analog from enhances metabolic stability compared to thiophene derivatives, as cyclic ethers reduce oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
